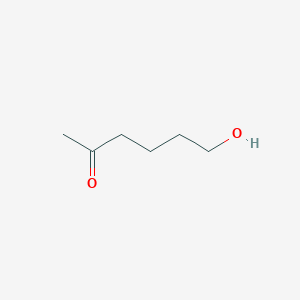

6-Hydroxyhexan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620043. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-hydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(8)4-2-3-5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALYCKSVHDYQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176260 | |

| Record name | 6-Hydroxyhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21856-89-3 | |

| Record name | 6-Hydroxy-2-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21856-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyhexan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021856893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxyhexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Hydroxyhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for 6-hydroxyhexan-2-one, a versatile bifunctional molecule.[1] Its ketone and hydroxyl moieties make it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and specialty polymers.[1] This document outlines key experimental protocols, presents quantitative data for comparison, and visualizes the synthetic pathways.

Synthetic Strategies

Several effective methods for the synthesis of this compound have been reported in the literature. The most prominent of these include the acetoacetic ester synthesis, methodologies involving protective group chemistry with dithiane intermediates, and the oxidation of corresponding diols. Each approach offers distinct advantages and is suited to different starting materials and laboratory capabilities.

Acetoacetic Ester Synthesis

A classical and reliable method for forming the carbon skeleton of this compound is through the alkylation of ethyl acetoacetate (B1235776). This approach involves the protection of a haloalcohol, followed by alkylation of the acetoacetic ester, and subsequent hydrolysis and decarboxylation.

Experimental Protocol:

This procedure is adapted from the work of Stork and coworkers, as reported in The Journal of Organic Chemistry (1970).

Step 1: Preparation of 3-(Tetrahydro-2H-pyran-2-yloxy)propyl bromide

-

To a stirred solution of 3-bromo-1-propanol (B121458) (139 g, 1.0 mol) in 250 mL of anhydrous ether at 0 °C, add 2,3-dihydropyran (92.4 g, 1.1 mol) dropwise.

-

Add a catalytic amount of p-toluenesulfonic acid (0.5 g).

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected bromopropanol.

Step 2: Alkylation of Ethyl Acetoacetate

-

Prepare a solution of sodium ethoxide by dissolving sodium (23 g, 1.0 mol) in 400 mL of absolute ethanol (B145695).

-

To the stirred sodium ethoxide solution, add ethyl acetoacetate (130 g, 1.0 mol) dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, add the 3-(tetrahydro-2H-pyran-2-yloxy)propyl bromide from the previous step dropwise over 1 hour.

-

Reflux the mixture for 8 hours.

-

Cool the reaction mixture and filter to remove the sodium bromide precipitate.

-

Remove the ethanol by distillation under reduced pressure.

Step 3: Hydrolysis, Decarboxylation, and Deprotection

-

To the crude alkylated product, add a 10% aqueous sodium hydroxide (B78521) solution (500 mL).

-

Heat the mixture at reflux for 4 hours to effect hydrolysis and decarboxylation.

-

Cool the solution and acidify to pH 2 with 3 M hydrochloric acid.

-

Heat the acidic solution at 50 °C for 1 hour to hydrolyze the tetrahydropyranyl ether.

-

Cool the mixture and extract with diethyl ether (3 x 200 mL).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound.

Quantitative Data:

| Step | Reactants | Product | Yield | Purity | Reference |

| 1 | 3-Bromo-1-propanol, 2,3-Dihydropyran | 3-(Tetrahydro-2H-pyran-2-yloxy)propyl bromide | ~95% | - | J. Org. Chem. 1970, 35, 11, 3080 |

| 2 | Ethyl acetoacetate, Protected bromopropanol | Alkylated acetoacetic ester | - | - | J. Org. Chem. 1970, 35, 11, 3080 |

| 3 | Alkylated acetoacetic ester | This compound | 60-70% (overall) | >98% (after distillation) | J. Org. Chem. 1970, 35, 11, 3080 |

Synthesis Pathway:

Acetoacetic Ester Synthesis of this compound

Synthesis via a Dithiane Intermediate

This method utilizes the umpolung (polarity inversion) of a carbonyl group through the formation of a dithiane. This allows for the nucleophilic attack of an acetyl equivalent onto an electrophilic carbon chain.

Experimental Protocol:

Step 1: Formation of the Dithiane from a Protected Hydroxy-aldehyde

-

Protect the hydroxyl group of 4-hydroxybutanal as a tetrahydropyranyl (THP) ether using 2,3-dihydropyran and a catalytic amount of acid, similar to the protocol described previously.

-

To a solution of the protected aldehyde in dichloromethane, add 1,3-propanedithiol (B87085) and a Lewis acid catalyst (e.g., boron trifluoride etherate) at 0 °C.

-

Stir the reaction at room temperature for 4 hours.

-

Quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

-

Dry the organic layer and concentrate to yield the dithiane derivative.

Step 2: Deprotonation and Alkylation

-

Dissolve the dithiane in anhydrous tetrahydrofuran (B95107) (THF) and cool to -30 °C under an inert atmosphere.

-

Add n-butyllithium (1.1 equivalents) dropwise and stir for 2 hours at -20 °C.

-

Add methyl iodide (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with water and extract with diethyl ether.

-

Dry the organic phase and concentrate under reduced pressure.

Step 3: Deprotection of the Dithiane and the Hydroxyl Group

-

To deprotect the dithiane, treat the product from the previous step with a mild oxidizing agent such as N-chlorosuccinimide and silver nitrate (B79036) in aqueous acetonitrile.

-

Stir at room temperature for 2 hours.

-

Filter the reaction mixture and extract the product with diethyl ether.

-

To deprotect the hydroxyl group, treat the resulting keto-THP ether with dilute hydrochloric acid in methanol.

-

Neutralize the reaction and extract the final product, this compound. Purify by column chromatography or distillation.

Quantitative Data:

| Step | Reactants | Product | Yield | Purity |

| 1 | Protected 4-hydroxybutanal, 1,3-Propanedithiol | Dithiane derivative | ~90% | - |

| 2 | Dithiane derivative, n-BuLi, Methyl Iodide | Alkylated dithiane | ~85% | - |

| 3 | Alkylated dithiane | This compound | ~75% | >97% |

Synthesis Workflow:

References

6-hydroxyhexan-2-one chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic data of 6-hydroxyhexan-2-one. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this versatile bifunctional molecule.

Chemical and Physical Properties

This compound, also known as 4-acetyl-1-butanol, is a colorless to light yellow liquid.[1] Its bifunctional nature, containing both a hydroxyl and a ketone group, makes it a valuable intermediate in organic synthesis.[2]

Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 21856-89-3 | [3] |

| Molecular Formula | C₆H₁₂O₂ | [3] |

| Molecular Weight | 116.16 g/mol | [3] |

| Canonical SMILES | CC(=O)CCCCO | [3] |

| InChI Key | UALYCKSVHDYQRP-UHFFFAOYSA-N | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Synonyms | 6-Hydroxy-2-hexanone, 4-Acetyl-1-butanol, 5-Oxohexanol | [1][3] |

Physical Properties

The physical properties of this compound have been reported with some variability across different sources. The following table summarizes the available data.

| Property | Value | Source(s) |

| Boiling Point | 212.22 °C (estimate) | [1] |

| 227.9 °C at 760 mmHg | [] | |

| Melting Point | -3.75 °C (estimate) | [1] |

| Density | 0.9200 g/cm³ | [1] |

| 0.95 g/cm³ | [] | |

| Refractive Index | 1.4300 | [1] |

| pKa | 15.08 ± 0.10 (Predicted) | [1] |

Computed Properties

| Property | Value | Source(s) |

| XLogP3-AA | -0.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Exact Mass | 116.083729621 Da | [3] |

| Monoisotopic Mass | 116.083729621 Da | [3] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| Heavy Atom Count | 8 | [3] |

| Complexity | 68.9 | [3] |

Synthesis and Reactivity

This compound is a key intermediate in various organic syntheses.[2] Its dual functionality allows for a wide range of chemical transformations. The hydroxyl group can undergo reactions such as esterification, etherification, and oxidation, while the ketone group is susceptible to nucleophilic addition and condensation reactions.[2]

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound is through the reductive cleavage of a protected precursor. The following protocol is a representative example based on established chemical principles.

Reaction: Reductive cleavage of 2-methyl-2-(3-butenyl)-1,3-dioxolane.

Materials:

-

2-methyl-2-(3-butenyl)-1,3-dioxolane

-

Lithium metal

-

Liquid ammonia (B1221849)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ammonium (B1175870) chloride (saturated aqueous solution)

-

Hydrochloric acid (e.g., 3M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware for reactions under inert atmosphere and at low temperatures.

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

-

Reaction: The flask is cooled to -78 °C using a dry ice/acetone bath. Anhydrous liquid ammonia is condensed into the flask.

-

Small pieces of lithium metal are added to the liquid ammonia with stirring until a persistent blue color is obtained.

-

A solution of 2-methyl-2-(3-butenyl)-1,3-dioxolane in anhydrous diethyl ether or THF is added dropwise to the lithium-ammonia solution.

-

The reaction mixture is stirred at -78 °C for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride until the blue color disappears. The liquid ammonia is then allowed to evaporate.

-

Hydrolysis: The aqueous residue is treated with hydrochloric acid at 0 °C to hydrolyze the ketal protecting group. The mixture is stirred until the hydrolysis is complete (monitored by TLC).

-

Work-up: The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (Electron Ionization): The NIST Mass Spectrometry Data Center reports a spectrum with a top peak at m/z 43, a second highest at m/z 55, and a third highest at m/z 98.[3]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available in public databases.[3] The spectrum would be expected to show characteristic absorptions for the hydroxyl (O-H stretch) and carbonyl (C=O stretch) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Safety and Handling

This compound is classified with the following GHS hazard statements[3]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: Standard safe handling procedures for laboratory chemicals should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood.[3] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a logical workflow for the synthesis of this compound via the reductive cleavage of a protected precursor.

References

Spectroscopic Profile of 6-Hydroxyhexan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-hydroxyhexan-2-one, a hydroxy ketone compound relevant in fragrance design and as an intermediate in synthetic organic chemistry. Due to the limited availability of public experimental spectra, this document combines experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to offer a valuable resource for identification and characterization.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1 (CH₃-C=O) | ~2.1 | s | 3H |

| H3 (-C=O-CH₂-) | ~2.5 | t | 2H |

| H4 (-CH₂-CH₂-CH₂-) | ~1.7 | m | 2H |

| H5 (-CH₂-CH₂-OH) | ~1.6 | m | 2H |

| H6 (-CH₂-OH) | ~3.6 | t | 2H |

| OH | Variable | br s | 1H |

¹³C NMR (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C1 (CH₃) | ~30 |

| C2 (C=O) | ~209 |

| C3 (CH₂) | ~42 |

| C4 (CH₂) | ~22 |

| C5 (CH₂) | ~32 |

| C6 (CH₂) | ~62 |

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR data for this compound is consistent with the presence of a ketone and a hydroxyl group.

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H Stretch | ~3600-3200 | Broad, indicates hydrogen bonding |

| C-H Stretch | ~2950-2850 | Aliphatic C-H bonds |

| C=O Stretch | ~1715 | Strong, characteristic of a saturated ketone[1] |

| C-O Stretch | ~1050 | Alcohol C-O bond |

Mass Spectrometry (MS)

The mass spectrum for this compound is available from the NIST WebBook and shows characteristic fragmentation patterns for a ketone.[2]

| m/z | Relative Intensity | Proposed Fragment |

| 116 | Low | [M]⁺ (Molecular Ion) |

| 98 | Moderate | [M-H₂O]⁺ |

| 71 | Moderate | [CH₃C(O)CH₂CH₂CH₂]⁺ |

| 58 | High | [CH₃C(OH)=CH₂]⁺ (McLafferty Rearrangement) |

| 43 | 100 (Base Peak) | [CH₃C=O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (0 ppm).

-

¹H NMR Acquisition : Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required. Proton decoupling is generally employed to simplify the spectrum.

-

Data Processing : The acquired free induction decay (FID) is subjected to a Fourier transform to obtain the frequency-domain NMR spectrum. The spectrum is then phased and the chemical shift axis is calibrated using the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup : Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. A background spectrum of the clean salt plates is recorded.

-

Data Acquisition : The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16-32) can improve the signal-to-noise ratio.

-

Data Processing : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization : The sample molecules are ionized, typically using electron ionization (EI), where high-energy electrons bombard the sample, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions at each m/z value. The fragmentation pattern provides structural information about the analyte.

Visualizations

The following diagrams illustrate the logical workflows for spectroscopic analysis.

Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.

Caption: Key fragmentation pathways for this compound in Mass Spectrometry.

References

Unveiling 6-Hydroxyhexan-2-one: A Technical Guide on its Elusive Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexan-2-one, a bifunctional organic molecule carrying both a hydroxyl and a ketone group, holds significant interest as a versatile building block in synthetic chemistry. Its utility as a precursor for various pharmaceuticals and specialty chemicals is well-established. However, its presence in the natural world and the biochemical pathways responsible for its production remain largely uncharted territory. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the natural occurrence and biosynthesis of this compound, highlighting research gaps and proposing potential avenues for future investigation.

Natural Occurrence: An Unresolved Question

Despite its relatively simple structure, definitive evidence for the widespread natural occurrence of this compound is conspicuously absent from the scientific literature. Extensive searches of databases and scholarly articles have not revealed any specific plants, animals, or microorganisms that have been conclusively shown to produce this compound as a primary or secondary metabolite.

While the related compound, 2-hydroxyhexan-3-one, has been identified in the bacterium Corynebacterium glutamicum and is recognized as a flavor component in some fermented foods, similar findings for this compound have not been reported.[1] The analysis of volatile organic compounds (VOCs) from various plant species has also not yet led to the identification of this compound.[2][3]

This lack of evidence presents a significant knowledge gap and a compelling area for future research. The application of modern, highly sensitive analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to a broader range of biological samples could potentially uncover previously undetected natural sources of this compound.

Biosynthesis: A Hypothesized Pathway

In the absence of direct evidence for its natural production, the biosynthetic pathway for this compound remains entirely hypothetical. However, by examining known biochemical reactions and the biosynthesis of structurally related molecules, a plausible pathway can be proposed.

The most probable biosynthetic route to this compound is through the enzymatic hydroxylation of a precursor molecule, hexan-2-one. This type of reaction is commonly catalyzed by a class of enzymes known as monooxygenases, particularly cytochrome P450 monooxygenases, which are widespread in microorganisms and plants.[4][5] These enzymes are known to catalyze the insertion of an oxygen atom from molecular oxygen into a C-H bond.

Another potential, though less direct, biosynthetic route could involve a polyketide synthase (PKS) pathway. PKSs are large, multi-domain enzymes responsible for the biosynthesis of a vast array of natural products.[6] The biosynthesis of the fungal metabolite 6-hydroxymellein, which shares a six-carbon backbone with this compound, proceeds through a PKS pathway.[7][8] It is conceivable that a similar enzymatic machinery, with a different set of tailoring enzymes, could produce the acyclic this compound.

Hypothesized Biosynthetic Pathway of this compound

Caption: A hypothesized biosynthetic pathway for this compound, potentially originating from fatty acid metabolism and involving a key hydroxylation step.

Biocatalytic Synthesis: A Practical Alternative

While the natural biosynthesis of this compound is yet to be confirmed, its synthesis using isolated enzymes or whole-cell biocatalysts has been explored. This "biocatalytic" approach harnesses the power of enzymes to perform specific chemical transformations under mild conditions. For instance, the enzymatic reduction of hexane-2,6-dione or the enzymatic oxidation of hexane-2-one are potential biocatalytic routes to produce this compound.[9]

Experimental Protocols: A Framework for Future Research

Given the lack of established natural sources and biosynthetic pathways, detailed experimental protocols for their study are not available. However, the following outlines a general workflow for researchers aiming to investigate the natural occurrence and biosynthesis of this compound.

Experimental Workflow for Investigating Natural Occurrence

Caption: A generalized workflow for the detection and quantification of this compound in biological samples.

Data Presentation

As there is no confirmed quantitative data on the natural occurrence of this compound, a data table for comparison is not applicable at this time. Future research that successfully identifies and quantifies this compound in natural sources will be crucial for populating such a table.

Conclusion and Future Directions

The natural occurrence and biosynthesis of this compound represent a significant enigma in the field of natural product chemistry. While its value in synthetic applications is clear, its role in the biological world remains to be discovered. This guide highlights the current void in our understanding and proposes a framework for future research.

Key areas for future investigation include:

-

Broadening the Search for Natural Sources: A systematic screening of a diverse range of plants, fungi, and bacteria using advanced analytical techniques is warranted.

-

Elucidation of Biosynthetic Pathways: Should a natural source be identified, the next critical step will be to unravel the enzymatic machinery responsible for its production through genomic, transcriptomic, and metabolomic studies.

-

Exploring Biological Activity: Uncovering the natural context of this compound may also reveal novel biological activities, which could have implications for drug discovery and development.

The journey to understand the natural origins of this compound is just beginning. For researchers and scientists, this represents an exciting opportunity to contribute to a nascent field of study and potentially unlock new scientific insights and applications for this intriguing molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Biochemistry of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enzymatic hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic hydroxylation of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis of 6‐Hydroxymellein Requires a Collaborating Polyketide Synthase‐like Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 21856-89-3 | Benchchem [benchchem.com]

Potential Biological Activities of 6-Hydroxyhexan-2-one: A Technical Review and Future Research Framework

Disclaimer: This document provides a technical overview of the potential biological activities of 6-hydroxyhexan-2-one. It is important to note that, as of the time of this writing, there is a significant lack of published scientific literature specifically detailing the biological effects of this molecule. The information presented herein is largely based on extrapolations from the known biological activities of structurally related compounds, particularly ketone bodies and other small aliphatic hydroxy ketones. Therefore, this guide should be considered a framework for future research rather than a definitive summary of established facts.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl and a ketone group.[1][2] Its structure suggests potential for diverse chemical reactivity and biological interactions. While it is utilized as an intermediate in chemical synthesis and has applications in the flavor and fragrance industry, its pharmacological properties remain largely unexplored.[2][] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound by examining the established roles of analogous compounds.

Potential Biological Activities

Based on the activities of other small ketone and hydroxy-ketone molecules, particularly the well-studied ketone bodies (beta-hydroxybutyrate and acetoacetate), we can hypothesize several potential areas of biological activity for this compound.[4][5][6]

Potential Neuroprotective Effects

Ketone bodies are known to exert neuroprotective effects through various mechanisms, including providing an alternative energy source for the brain, reducing oxidative stress, and modulating neuronal inflammation.[4][5]

Hypothesized Mechanism of Neuroprotection

A potential neuroprotective mechanism for a small hydroxy-ketone like this compound could involve the modulation of cellular stress pathways.

Caption: Hypothesized signaling pathways for neuroprotection.

Potential Anti-Inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Ketone bodies have been shown to possess anti-inflammatory properties, notably through the inhibition of the NLRP3 inflammasome.[4][7] It is plausible that this compound could exhibit similar immunomodulatory effects.

Potential Anti-Cancer Activity

The "Warburg effect" describes the reliance of many cancer cells on glycolysis for energy.[8] Ketone bodies can inhibit the proliferation of some cancer cells, and ketogenic diets have been explored as an adjunct to cancer therapy.[6][8][9] The potential for this compound to influence cancer cell metabolism warrants investigation.

Proposed Experimental Protocols

To elucidate the potential biological activities of this compound, a systematic series of in vitro and in vivo experiments would be required.

In Vitro Cytotoxicity and Anti-Proliferative Assays

A foundational step is to assess the compound's effect on cell viability and proliferation across a panel of human cancer cell lines and normal cell lines.

Experimental Workflow for In Vitro Screening

A general workflow for the initial in vitro screening of this compound is proposed below.

Caption: Workflow for initial in vitro biological screening.

Table 1: Proposed In Vitro Assays for Biological Activity Screening

| Biological Activity | Assay Type | Cell Lines | Quantitative Data to Collect |

| Anti-Cancer | MTT/XTT Assay | Panel of cancer cell lines (e.g., MCF-7, HCT116, A549) and non-cancerous lines (e.g., HEK293) | IC50 (half-maximal inhibitory concentration) |

| Colony Formation Assay | Cancer cell lines | Number and size of colonies | |

| Anti-inflammatory | LPS-stimulated Macrophage Assay | RAW 264.7 or primary macrophages | Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) via ELISA |

| NLRP3 Inflammasome Activation Assay | THP-1 cells | Caspase-1 activity, IL-1β secretion | |

| Neuroprotection | Oxidative Stress-induced Neuronal Cell Death Assay | SH-SY5Y or primary neurons | Cell viability, levels of reactive oxygen species (ROS) |

| Glutamate Excitotoxicity Assay | Primary cortical neurons | Neuronal viability, intracellular calcium levels |

Data Presentation: A Template for Future Findings

While no quantitative data for this compound is currently available, the following table provides a template for how such data, once generated, could be structured for clear comparison.

Table 2: Template for Summarizing Quantitative Biological Data for this compound

| Assay | Cell Line/Model | Endpoint | This compound (Value ± SD) | Positive Control (Value ± SD) |

| MTT Assay | MCF-7 | IC50 (µM) | Data to be determined | Doxorubicin (Value ± SD) |

| LPS-stimulated TNF-α release | RAW 264.7 | IC50 (µM) | Data to be determined | Dexamethasone (Value ± SD) |

| Hydrogen Peroxide-induced cell death | SH-SY5Y | EC50 (µM) | Data to be determined | N-acetylcysteine (Value ± SD) |

Conclusion and Future Directions

The biological activities of this compound represent a significant gap in the scientific literature. Based on the known properties of structurally related ketone bodies and other small aliphatic hydroxy ketones, there is a strong rationale for investigating its potential neuroprotective, anti-inflammatory, and anti-cancer effects. The experimental frameworks and data presentation templates provided in this guide offer a structured approach for future research in this area. Systematic in vitro and in vivo studies are essential to validate these hypotheses and to determine the therapeutic potential of this intriguing molecule. The scientific community is encouraged to undertake these investigations to unlock the potential of this compound and its derivatives.

References

- 1. This compound | 21856-89-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 4. Ketone Supplementation: Meeting the Needs of the Brain in an Energy Crisis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ketogenic.com [ketogenic.com]

- 9. Ketogenic diet and ketone bodies enhance the anticancer effects of PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Hydroxyhexan-2-one and its Chemical Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 6-hydroxyhexan-2-one, a versatile bifunctional molecule, and its chemical derivatives. The document elucidates the physicochemical properties, synthesis, and reactivity of the core molecule. It further explores the synthesis of key derivatives, including halogenated and ether-linked compounds, and presents a significant focus on the potential for intramolecular cyclization to yield cyclopentanone (B42830) structures analogous to plant hormones known as jasmonates. This connection opens a promising avenue for the exploration of these synthetic derivatives as modulators of biological signaling pathways. Detailed experimental protocols for the synthesis of this compound and its derivatives are provided, alongside a thorough examination of the jasmonate signaling pathway, a potential biological target for this class of compounds.

Introduction to this compound

This compound (CAS No. 21856-89-3) is a valuable organic compound possessing both a ketone and a primary alcohol functional group.[1] This bifunctionality makes it a highly reactive and versatile building block in organic synthesis. The ketone group can readily participate in nucleophilic addition and condensation reactions, while the hydroxyl group can undergo esterification, etherification, and oxidation.[2] This dual reactivity allows for the strategic introduction of diverse functionalities and the construction of complex molecular architectures. Its applications span various industries, including the synthesis of fine chemicals, polymers, resins, adhesives, coatings, and as a flavor and fragrance additive.[2][3] Of particular interest to the pharmaceutical and drug development sectors is its role as a precursor for novel bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and two of its common derivatives, 6-chloro-2-hexanone (B157210) and 6-(4-methoxyphenoxy)hexan-2-one, are presented below. The data has been compiled from various chemical databases and safety data sheets.

| Property | This compound | 6-Chloro-2-hexanone | 6-(4-Methoxyphenoxy)hexan-2-one |

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₁ClO | C₁₃H₁₈O₃ |

| Molecular Weight | 116.16 g/mol [4] | 134.61 g/mol | 222.28 g/mol [5] |

| CAS Number | 21856-89-3[4] | 10226-30-9 | 114634-15-4[5] |

| Appearance | Colorless to light yellow liquid | Colorless to pale yellow liquid[3] | Colorless to pale yellow oil[6] |

| Boiling Point | 227.9 °C at 760 mmHg | 85.5-86.5 °C at 16 mmHg[1] | Not available |

| Density | 0.95 g/cm³ | 1.02 g/mL at 25 °C[1] | Not available |

| Solubility | Soluble in water and organic solvents | Sparingly soluble in water, soluble in organic solvents[3] | Expected to be soluble in organic solvents, sparingly soluble in water[6] |

| Refractive Index | 1.4300 | n20/D 1.4435[1] | Not available |

Synthesis and Experimental Protocols

Synthesis of this compound from δ-Valerolactone

A notable synthetic route to this compound involves the reaction of δ-valerolactone with an organometallic reagent such as methyl lithium (MeLi).[2]

Experimental Protocol:

-

A solution of δ-valerolactone in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of methyl lithium in diethyl ether is added dropwise to the cooled lactone solution with constant stirring.

-

The reaction mixture is stirred at -78 °C for a specified period to ensure complete reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[2]

Synthesis of 6-(4-Methoxyphenoxy)hexan-2-one

This derivative is synthesized via a two-step process starting from this compound: initial halogenation followed by a Williamson ether synthesis.

Experimental Workflow:

Caption: Synthetic workflow for 6-(4-methoxyphenoxy)hexan-2-one.

Experimental Protocol:

-

Step 1: Synthesis of 6-Chloro-2-hexanone

-

To a stirred solution of this compound in anhydrous dichloromethane (B109758) at 0 °C, slowly add thionyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 6-chloro-2-hexanone. This intermediate can often be used in the next step without further purification.

-

-

Step 2: Synthesis of 6-(4-Methoxyphenoxy)hexan-2-one

-

To a suspension of sodium hydride in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of 4-methoxyphenol in DMF dropwise.

-

Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases, forming sodium 4-methoxyphenoxide.

-

Cool the resulting solution back to 0 °C and add a solution of the crude 6-chloro-2-hexanone from Step 1 in DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 16 hours.

-

Cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 6-(4-methoxyphenoxy)hexan-2-one.

-

Chemical Derivatives and their Potential

The bifunctional nature of this compound allows for the synthesis of a wide array of derivatives. Key reactions include oxidation of the hydroxyl group to an aldehyde or carboxylic acid, reduction of the ketone to a secondary alcohol, and various nucleophilic additions to the carbonyl group.

Intramolecular Cyclization: A Gateway to Jasmonate Analogs

A particularly significant transformation of this compound and its derivatives is the intramolecular aldol (B89426) condensation. This reaction, typically base-catalyzed, involves the formation of an enolate at the carbon alpha to the ketone, which then acts as a nucleophile, attacking the carbon of the carbonyl group (in this case, the carbon bearing the hydroxyl group, which would first be oxidized to an aldehyde in a biological context, or a derivative where the hydroxyl is replaced by a leaving group). This cyclization predominantly forms a five-membered ring, a core structural motif in the jasmonate family of plant hormones.

Plausible Cyclization Pathway:

Caption: Plausible pathway to a jasmonate analog core from this compound.

This potential to readily form cyclopentanone structures positions derivatives of this compound as intriguing candidates for investigation as modulators of the jasmonate signaling pathway, which plays a crucial role in plant development and defense, and has been implicated in various physiological processes in other organisms.

The Jasmonate Signaling Pathway: A Potential Target

Jasmonates are a class of lipid-based plant hormones that regulate a wide array of physiological and developmental processes, including growth, reproduction, and responses to biotic and abiotic stress. The core of the jasmonate signaling pathway involves a trio of key protein families: the F-box protein CORONATINE INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the MYC transcription factors.[7]

In the absence of the active jasmonate signal (jasmonoyl-isoleucine, JA-Ile), JAZ proteins bind to and repress MYC transcription factors, preventing the expression of jasmonate-responsive genes. Upon perception of the JA-Ile signal, COI1, as part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, recruits the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the JAZ repressors liberates the MYC transcription factors, allowing them to activate the expression of downstream genes that mediate the various jasmonate-dependent responses.[7][8]

Jasmonate Signaling Pathway Diagram:

References

- 1. 6-Hydroxy-2-methyl-3-hexanone | C7H14O2 | CID 10866367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | 21856-89-3 | Benchchem [benchchem.com]

- 4. 2-Hexanone, 6-hydroxy- [webbook.nist.gov]

- 5. This compound | C6H12O2 | CID 89077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]

- 8. Enzyme-like polyene cyclizations catalyzed by dynamic, self-assembled, supramolecular fluoro alcohol-amine clusters - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of 6-hydroxyhexan-2-one in enzymatic reactions

An In-depth Technical Guide on the Mechanism of Action of 6-Hydroxyhexan-2-one in Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic molecule containing both a hydroxyl and a ketone group.[1] This structure makes it a versatile reagent in organic synthesis and a molecule of interest in biochemical studies.[1][2] This technical guide provides a comprehensive overview of the known and potential mechanisms of action of this compound in enzymatic reactions, with a focus on its role as a substrate for transketolase enzymes.[2] The guide also presents hypothetical scenarios of enzyme inhibition to illustrate the compound's potential for broader bioactivity. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to support further research and development.

Introduction to this compound

This compound (CAS 21856-89-3) is an aliphatic compound with the chemical formula C6H12O2.[3] Its structure features a ketone at the second position and a terminal hydroxyl group at the sixth position, making it a hydroxy ketone.[] This bifunctional nature allows it to participate in a variety of chemical reactions, including nucleophilic additions, condensations, esterification, and oxidation.[1] In the context of enzymology, these functional groups present potential sites for enzyme binding and catalytic activity.

The primary documented role of this compound in enzymatic reactions is as a substrate for transketolase enzymes.[2] These enzymes are crucial in metabolic pathways, catalyzing the transfer of a two-carbon ketol group.[2] The ability of this compound to act as a substrate for transketolases makes it a valuable tool for studying these enzymes and for use in biocatalytic processes to produce valuable biochemical intermediates.[2]

Mechanism of Action: Substrate for Transketolase

Transketolases are enzymes that utilize the cofactor thiamine (B1217682) pyrophosphate (TPP) to catalyze the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. In the case of this compound, it can serve as a ketose donor. The mechanism involves the cleavage of the C-C bond adjacent to the ketone group.

The reaction with transketolase proceeds as follows:

-

The TPP ylid attacks the carbonyl carbon of this compound.

-

This is followed by the cleavage of the C2-C3 bond, releasing an aldol (B89426) product (in this case, likely 4-hydroxybutanal) and forming a resonance-stabilized enamine intermediate attached to TPP.

-

This two-carbon intermediate can then be transferred to an acceptor molecule.

Research has shown that evolved variants of transketolase can exhibit significantly enhanced activity towards this compound, suggesting that the enzyme's active site can be engineered for improved recognition and turnover of this substrate.[2]

Caption: Enzymatic reaction of this compound with transketolase.

Quantitative Data on Enzymatic Interactions

While specific kinetic data for this compound is not extensively published, this section presents hypothetical data to serve as a template for experimental analysis. The data is based on the reported observation that mutated transketolases can have enhanced activity.[2]

Table 1: Hypothetical Kinetic Parameters for Transketolase Activity

| Enzyme Variant | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) |

| Wild-Type Transketolase | This compound | 5.2 | 15.4 | 12.8 |

| Mutant Transketolase (e.g., A28S/F43Y) | This compound | 2.8 | 107.8 | 89.8 |

This data is illustrative and intended for conceptual understanding.

Table 2: Hypothetical Inhibition Profile of this compound

To explore the broader potential of this compound, this table presents hypothetical inhibition data against a yeast alcohol dehydrogenase (ADH), a plausible target given the substrate's hydroxyl group.

| Target Enzyme | Compound | Inhibition Type | IC50 (µM) | Ki (µM) |

| Yeast ADH | This compound | Competitive | 150 | 72 |

This data is illustrative and intended for conceptual understanding.

Experimental Protocols

The following are detailed protocols for assessing the enzymatic activity of this compound.

Protocol: Transketolase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of transketolase using this compound as a substrate. The reaction is coupled to a dehydrogenase to monitor the formation of a product.

Materials:

-

Purified transketolase (wild-type or mutant)

-

This compound stock solution (100 mM in DMSO)

-

Thiamine pyrophosphate (TPP) stock solution (10 mM)

-

MgCl₂ stock solution (100 mM)

-

Aldose acceptor (e.g., D-ribose 5-phosphate, 50 mM)

-

Coupling enzyme (e.g., sorbitol dehydrogenase)

-

NADH stock solution (10 mM)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare the assay mixture in each well of the microplate:

-

80 µL Assay Buffer

-

10 µL TPP (1 mM final)

-

5 µL MgCl₂ (5 mM final)

-

10 µL Aldose acceptor (5 mM final)

-

5 µL NADH (0.5 mM final)

-

2 µL Coupling enzyme (sufficient units for rapid conversion)

-

5 µL Transketolase solution (e.g., 0.1 mg/mL final concentration)

-

-

Incubate the plate at 30°C for 5 minutes to allow for temperature equilibration and any background reactions.

-

Initiate the reaction by adding 10 µL of this compound solution to achieve the desired final concentrations (e.g., a serial dilution from 20 mM to 0.1 mM).

-

Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm (due to NADH oxidation) every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Caption: Experimental workflow for the transketolase activity assay.

Protocol: Hypothetical Enzyme Inhibition Assay (Alcohol Dehydrogenase)

This protocol describes how to test this compound as a potential inhibitor of yeast alcohol dehydrogenase (ADH).

Materials:

-

Yeast ADH

-

Ethanol (B145695) (substrate, 1 M stock)

-

NAD⁺ stock solution (20 mM)

-

This compound (inhibitor, 100 mM stock in DMSO)

-

Assay Buffer: 100 mM Glycine-NaOH, pH 9.0

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare reaction mixtures in the microplate. For each inhibitor concentration, prepare wells with and without the enzyme.

-

Add the following to each well:

-

150 µL Assay Buffer

-

20 µL NAD⁺ solution (2 mM final)

-

10 µL of this compound dilution or DMSO (for control).

-

10 µL of ADH solution.

-

-

Incubate at 25°C for 10 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 10 µL of ethanol solution (50 mM final).

-

Monitor the increase in absorbance at 340 nm as NAD⁺ is reduced to NADH.

-

Calculate the reaction rates.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the mechanism of inhibition (Ki), repeat the assay with varying concentrations of both substrate (ethanol) and inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

Caption: Workflow for determining enzyme inhibition by this compound.

Conclusion

This compound is a molecule with established utility as a substrate for transketolase enzymes, offering a valuable tool for studying metabolic pathways and for biocatalytic applications.[2] Its bifunctional chemical nature suggests the potential for a wider range of interactions with other enzymes, such as dehydrogenases or kinases, either as a substrate or an inhibitor. The methodologies and hypothetical data presented in this guide serve as a framework for researchers to explore the full biochemical potential of this compound. Further investigation into its enzymatic interactions could uncover novel applications in drug development and synthetic biology.

References

discovery and historical background of 6-hydroxyhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-hydroxyhexan-2-one (CAS No. 21856-89-3), a bifunctional organic compound of interest in various scientific domains. The document covers the compound's historical background, physicochemical properties, synthesis, and known biological activities. Detailed experimental protocols and data are presented to support researchers and drug development professionals in their understanding and utilization of this molecule.

Introduction and Historical Background

This compound, a molecule featuring both a hydroxyl and a ketone functional group, holds a position of interest in synthetic organic chemistry. Its documented scientific history primarily begins with its synthesis, as reported in The Journal of Organic Chemistry in 1970.[1] While a definitive "discovery" in terms of isolation from a natural source remains elusive in the reviewed literature, this 1970 publication marks a key milestone in the intentional creation and characterization of the compound.

Historically, the study of gamma-hydroxy ketones has been significant in the development of synthetic methodologies. The dual functionality of these molecules allows for a diverse range of chemical transformations, making them valuable intermediates in the synthesis of more complex chemical structures. This compound serves as a classic example of this molecular class, offering reactive sites for both nucleophilic and electrophilic attack.

Its applications have expanded into the flavor and fragrance industry, where it is valued for its sensory properties.[] Furthermore, its utility as a building block in the synthesis of polymers and other specialty chemicals continues to be an area of active interest.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the tables below. These properties are essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 21856-89-3 | [1] |

| Molecular Formula | C6H12O2 | [1][3] |

| Molecular Weight | 116.16 g/mol | [] |

| Appearance | Colorless to light yellow liquid | |

| Density | 0.95 g/cm³ | [] |

| Boiling Point | 227.9 °C at 760 mmHg | [] |

| Melting Point | -3.75 °C (estimate) | |

| Refractive Index | 1.4300 | |

| Flash Point | 92.2 °C | |

| Vapor Pressure | 0.0147 mmHg at 25°C |

Table 2: Chromatographic and Spectroscopic Data

| Property | Value | Source |

| LogP | 0.738 | |

| 1H NMR | Data available in spectral databases | |

| 13C NMR | Data available in spectral databases | |

| Mass Spectrum (EI) | Data available in spectral databases | [3] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 6-(4-methoxyphenoxy)hexan-2-one (B7862313) from this compound

This two-step synthesis involves the conversion of the hydroxyl group to a better leaving group (a chloro group) followed by a Williamson ether synthesis.

Part A: Synthesis of 6-chlorohexan-2-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 6-chlorohexan-2-one.

Part B: Synthesis of 6-(4-methoxyphenoxy)hexan-2-one

-

Alkoxide Formation: In a separate flask, dissolve 4-methoxyphenol (B1676288) (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF). To this solution, add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C. Stir the mixture at room temperature until the evolution of hydrogen gas stops.

-

Nucleophilic Substitution: Cool the solution of the sodium 4-methoxyphenoxide to 0 °C and add the crude 6-chlorohexan-2-one (from Part A) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.

-

Work-up and Purification: Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 6-(4-methoxyphenoxy)hexan-2-one from this compound.

Biological Activity

The biological activities of this compound are an emerging area of research. To date, specific signaling pathways have not been elucidated; however, some notable interactions have been reported.

-

Enzyme Substrate: this compound has been identified as a substrate for the enzyme transketolase.[4] Transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, and its ability to act on non-biological substrates is of interest in biocatalysis and synthetic biology.

-

Antimicrobial Activity: Preliminary studies have suggested that this compound may possess antimicrobial properties.[4] However, the spectrum of activity and the mechanism of action require further investigation.

At present, there is no substantial evidence to suggest its direct involvement in specific signaling pathways in mammalian systems.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile bifunctional molecule with a documented history in organic synthesis and potential applications in other fields. This guide has provided a consolidated resource of its known properties, a representative synthetic protocol, and an overview of its biological activities. As research continues, a deeper understanding of its biological roles and potential for drug development may emerge, making it a compound of continued interest for the scientific community.

References

Thermodynamic Properties of 6-hydroxyhexan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-hydroxyhexan-2-one (CAS No: 21856-89-3, Molecular Formula: C₆H₁₂O₂) is a bifunctional organic molecule containing both a hydroxyl and a ketone group.[1][2][3] Its structure allows for unique chemical reactivity and potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates and fragrance compounds.[1] A thorough understanding of its thermodynamic properties is crucial for process design, reaction engineering, safety analysis, and predicting its behavior in various chemical and biological systems. This technical guide provides a summary of available physical properties and a computational estimation of its core thermodynamic properties in the absence of extensive experimental data.

Physicochemical and Computed Properties

While experimental thermodynamic data for this compound is scarce in publicly available literature, some fundamental physical and computed properties have been reported. These are summarized in Table 1.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 116.16 g/mol | [1][2][4] |

| Boiling Point | 227.9 °C at 760 mmHg | [1][5] |

| Density | 0.95 g/cm³ | [1][5] |

| Flash Point | 92.2 °C | [1] |

| Vapor Pressure | 0.0147 mmHg at 25°C | [1][6] |

| Refractive Index | 1.427 | [1] |

| logP (Octanol/Water Partition Coefficient) | 0.738 (Computed) | [1][6] |

| Polar Surface Area (PSA) | 37.3 Ų | [4] |

Estimated Thermodynamic Properties

Due to the lack of experimental data, core thermodynamic properties have been estimated using established group contribution methods: the Joback method and the Benson group increment theory. These methods predict thermodynamic properties based on the summation of contributions from the molecule's constituent functional groups.[6][7][8]

The functional group decomposition of this compound for these methods is as follows:

-

One methyl group (-CH₃)

-

Three methylene (B1212753) groups (-CH₂-)

-

One ketone group (>C=O)

-

One primary alcohol group (-OH)

The estimated values for the ideal gas phase at 298.15 K and 1 atm are presented in Table 2.

Table 2: Estimated Thermodynamic Properties of this compound (Ideal Gas Phase, 298.15 K)

| Thermodynamic Property | Estimated Value (Joback Method) | Estimated Value (Benson Method) | Units |

| Standard Enthalpy of Formation (ΔfH°) | -435.2 kJ/mol | -420.5 kJ/mol | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -298.7 kJ/mol | Not readily calculated without entropy | kJ/mol |

| Molar Heat Capacity (Cp) | 185.4 J/(mol·K) | 182.1 J/(mol·K) | J/(mol·K) |

Disclaimer: These values are estimations and should be used with caution. Experimental verification is recommended for critical applications.

The NIST Chemistry WebBook reports an enthalpy of reaction (ΔrH°) of 3 kJ/mol for the ring-chain tautomerism equilibrium between 2-Methyltetrahydropyran and this compound in the liquid phase.[9] This experimental value provides some context to the energetics of the molecule but is not a direct measure of its standard enthalpy of formation.

Experimental Protocols for Thermodynamic Property Determination

While specific experimental protocols for this compound are not available, this section outlines the general methodologies used for determining the key thermodynamic properties of organic compounds like hydroxy ketones.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly through combustion calorimetry.[10][11]

Experimental Workflow: Combustion Calorimetry

Caption: Workflow for Enthalpy of Formation Determination.

-

Sample Preparation : A precisely weighed sample of the pure compound is placed in a crucible. If the substance is a liquid, it is typically encapsulated in a combustible container with a known heat of combustion.

-

Calorimetry : The crucible is placed inside a "bomb," a robust, sealed container which is then filled with pure oxygen under high pressure. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically.

-

Data Acquisition : The temperature of the water is monitored with high precision before and after combustion to determine the temperature change (ΔT).

-

Calculation : The heat released by the combustion reaction is calculated from the temperature change and the predetermined heat capacity of the calorimeter. After accounting for the combustion of any auxiliary materials (like the capsule), the standard enthalpy of combustion (ΔcH°) of the compound is determined.

-

Hess's Law : The standard enthalpy of formation (ΔfH°) is then calculated from the enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (carbon dioxide and water).[12]

Determination of Heat Capacity (Cp)

Differential Scanning Calorimetry (DSC) is a common and accurate method for determining the heat capacity of liquids and solids.[13]

Experimental Workflow: Differential Scanning Calorimetry (DSC)

References

- 1. 2-Hexanone, 6-hydroxy- (CAS 21856-89-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C6H12O2 | CID 89077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. scribd.com [scribd.com]

- 5. 6-hydroxy-2-hexanone | CAS 21856-89-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Joback method - Wikipedia [en.wikipedia.org]

- 7. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 8. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 9. 2-Hexanone, 6-hydroxy- [webbook.nist.gov]

- 10. reddit.com [reddit.com]

- 11. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Landscape of 6-hydroxyhexan-2-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The bifunctional nature of 6-hydroxyhexan-2-one, containing both a hydroxyl and a ketone group, makes it a molecule of interest in various chemical syntheses and as a potential building block in drug development.[1] A thorough understanding of its solubility is critical for its application in reaction chemistry, formulation, and purification processes. This technical guide synthesizes the available information on the solubility of this compound, outlines general experimental protocols for its determination, and provides a logical workflow for assessing its solubility profile.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly the presence of polar functional groups and a moderately sized carbon chain, are key determinants of its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C6H12O2 | [2][3][4] |

| Molecular Weight | 116.16 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| pKa | 15.08 ± 0.10 (Predicted) | [2][3] |

| logP (Octanol/Water Partition Coefficient) | 0.738 (Calculated) | [5] |

| logS (Log10 of Water Solubility in mol/L) | -0.88 (Calculated) | [5] |

Solubility Profile

Direct, experimentally determined quantitative solubility data for this compound in a range of solvents is not extensively available in peer-reviewed literature. However, its structural features provide a strong basis for predicting its solubility behavior.

The molecule possesses a hydroxyl (-OH) group and a carbonyl (C=O) group, both of which can act as hydrogen bond acceptors, while the hydroxyl group can also act as a hydrogen bond donor.[6][7][8] These polar functionalities suggest good solubility in polar solvents. Conversely, the six-carbon aliphatic chain contributes to its nonpolar character, indicating potential solubility in less polar organic solvents.[9]

General Solubility Trends for Ketones:

-

Water Solubility: Lower molecular weight aldehydes and ketones are generally soluble in water due to hydrogen bonding between the carbonyl oxygen and water molecules.[6][7] As the carbon chain length increases, the hydrophobic nature of the alkyl chain dominates, leading to a decrease in water solubility.[6][9] For this compound, the presence of the hydroxyl group is expected to enhance its water solubility compared to a simple six-carbon ketone.

-

Organic Solvent Solubility: Aldehydes and ketones are typically soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.[7][8]

Based on these principles and calculated values, a qualitative solubility profile for this compound is presented in Table 2.

| Solvent Type | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Ethanol, Methanol) | Soluble to Miscible | The hydroxyl and carbonyl groups can form strong hydrogen bonds with the solvent. |

| Polar Aprotic (e.g., Acetone, Acetonitrile, DMSO) | Soluble | The polar carbonyl group interacts favorably with the polar aprotic solvent. |

| Nonpolar (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The nonpolar aliphatic chain will have favorable interactions, but the polar functional groups will be disfavored. |

Experimental Determination of Solubility

A standardized experimental protocol for determining the solubility of this compound is not explicitly detailed in the available literature. However, a general and robust method for determining the equilibrium solubility of a compound is the shake-flask method . A detailed workflow for this method is provided below.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess amount of the solute (this compound) with a specific solvent at a controlled temperature and then quantifying the concentration of the dissolved solute in the saturated solution.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

Protocol:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The amount of solute should be sufficient to ensure that a solid phase remains after equilibration.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

-

For more complete separation, centrifuge the vials at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor.

-

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Caption: Experimental workflow for shake-flask solubility determination.

Signaling Pathways and Logical Relationships

There is no information in the public domain to suggest that this compound is directly involved in specific biological signaling pathways. Its primary utility lies in chemical synthesis.[1][] Therefore, a diagram of a signaling pathway is not applicable.

The logical relationship in determining the solubility of this compound follows a standard scientific method, as depicted in the workflow diagram above. This process ensures the accurate and reproducible measurement of a fundamental physicochemical property. The following diagram illustrates the logical flow from compound properties to the application of solubility data.

Caption: Logical flow from compound properties to the application of solubility data.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 21856-89-3 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C6H12O2 | CID 89077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hexanone, 6-hydroxy- (CAS 21856-89-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. embibe.com [embibe.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 9. quora.com [quora.com]

A Technical Guide to the Computational Study of 6-hydroxyhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive computational chemistry workflow for the in-depth study of 6-hydroxyhexan-2-one. In the absence of specific published computational research on this molecule, this document serves as a detailed protocol for investigating its conformational landscape, electronic properties, and spectroscopic signatures. The methodologies described herein are standard practices in the field of computational organic chemistry and are designed to provide a robust theoretical framework for understanding the behavior of this compound, a molecule of interest in various chemical and biological contexts. This guide is intended for researchers, scientists, and professionals in drug development who wish to apply computational techniques to the study of flexible organic molecules.

Introduction